molecular formula C21H26FN3O3 B3319173 Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate CAS No. 107884-19-5

Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate

Cat. No. B3319173
M. Wt: 387.4 g/mol
InChI Key: PMGPHPXEDRFCFI-UHFFFAOYSA-N
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Patent
US05095112

Procedure details

100 parts by weight of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline-carboxylic acid were dissolved in 300 parts by volume of anhydrous chloroform, and 33.2 parts by weight of triethylamine were added. A solution of 37.7 parts by weight of ethyl chloroformate in 100 parts by volume of anhydrous chloroform was added dropwise to this mixture at -20° C. in the course of 30 minutes, and the mixture was stirred for a further 30 minutes at -20° C. and was then stirred overnight at room temperature. After extraction with twice 300 parts by volume of water, 400 parts by volume of water were added to the organic phase. The pH was adjusted to 5 with glacial acetic acid (consumption approximately 15 parts by volume), and the chloroform was removed by distillation under a water pump vacuum. The pH of the aqueous solution was adjusted to 8.9 with half-concentrated potassium hydroxide solution (consumption approximately 70 parts by volume), and the mixture was stirred overnight at room temperature. The product was filtered off with suction, washed with 500 parts by volume of water and dried overnight at 70° C. in a vacuum drying cabinet.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
37.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:22])=[C:11]([N:14]4[CH2:19][CH2:18][N:17]([CH2:20][CH3:21])[CH2:16][CH2:15]4)[CH:12]=3)[C:7](=[O:23])[C:6]([C:24]([OH:26])=[O:25])=[CH:5]2)[CH2:3][CH2:2]1.ClC(O[CH2:31][CH3:32])=O>C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:22])=[C:11]([N:14]4[CH2:19][CH2:18][N:17]([CH2:20][CH3:21])[CH2:16][CH2:15]4)[CH:12]=3)[C:7](=[O:23])[C:6]([C:24]([O:26][CH2:31][CH3:32])=[O:25])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC)F)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
37.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 30 minutes at -20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
was then stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
After extraction with twice 300 parts by volume of water, 400 parts by volume of water
ADDITION
Type
ADDITION
Details
were added to the organic phase
CUSTOM
Type
CUSTOM
Details
consumption approximately 15 parts by volume), and the chloroform
CUSTOM
Type
CUSTOM
Details
was removed by distillation under a water pump vacuum
CUSTOM
Type
CUSTOM
Details
consumption approximately 70 parts by volume), and the mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered off with suction
WASH
Type
WASH
Details
washed with 500 parts by volume of water
CUSTOM
Type
CUSTOM
Details
dried overnight at 70° C. in a vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying cabinet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC)F)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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